5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one
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Overview
Description
Mitoguazone, also known as methylglyoxal bis(guanylhydrazone), is a synthetic polycarbonyl derivative with potent antineoplastic activity. It is primarily used in chemotherapy for its ability to inhibit the growth of cancer cells. Mitoguazone has been investigated for its potential in treating various types of cancers, including lymphoma, leukemia, and other malignancies .
Preparation Methods
Mitoguazone is synthesized through the formal condensation of the two carbonyl groups of methylglyoxal with the primary amino groups of two molecules of aminoguanidine . The preparation method involves using industrial pyruvic aldehyde dimethyl acetal and aminoguanidine bicarbonate as raw materials, with methanol as a reaction medium. The reaction mixture is then filtered, cooled, and washed to obtain the final product .
Chemical Reactions Analysis
Mitoguazone undergoes various chemical reactions, including:
Oxidation: Mitoguazone can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although specific details on the reagents and conditions are not widely documented.
Substitution: Mitoguazone can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include hydrochloric acid, methanol, and other solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mitoguazone has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Mechanism of Action
Mitoguazone exerts its effects by inhibiting S-adenosyl-methionine decarboxylase (SAMDC), an enzyme involved in polyamine biosynthesis. By competitively inhibiting SAMDC, mitoguazone disrupts the production of polyamines, which are essential for cell growth and proliferation. This disruption leads to cell apoptosis and inhibition of cancer cell growth .
Comparison with Similar Compounds
Mitoguazone is unique in its ability to inhibit SAMDC and disrupt polyamine biosynthesis. Similar compounds include:
Amidine indanone amidinohydrazone: A promising analogue of mitoguazone with better therapeutic indices.
Methotrexate: Another antineoplastic agent used in chemotherapy, often in combination with mitoguazone for enhanced efficacy.
Mitoguazone’s uniqueness lies in its specific mechanism of action and its potential for treating a wide range of cancers .
Properties
CAS No. |
120930-39-4 |
---|---|
Molecular Formula |
C6H6O2 |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
5-methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C6H6O2/c1-6-3-2-4(7)5(6)8-6/h2-3,5H,1H3 |
InChI Key |
WRABBHOIGFTUBW-UHFFFAOYSA-N |
SMILES |
CC12C=CC(=O)C1O2 |
Canonical SMILES |
CC12C=CC(=O)C1O2 |
Synonyms |
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 5-methyl- |
Origin of Product |
United States |
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